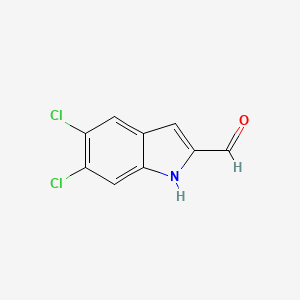










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([C:12](OCC)=[O:13])=[CH:5]2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.C(Cl)Cl.O=[Mn]=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=[O:13])=[CH:5]2 |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
77.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 45 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
quenched by the sequential addition of water (20 ml), 15% aqueous NaOH (20 ml) and water (60 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through-a Celite pad
|
|
Type
|
WASH
|
|
Details
|
washed with THF (2×500 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
yielded an orange raw solid
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Celite pad which
|
|
Type
|
WASH
|
|
Details
|
was washed with warm acetone (4×750 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrates were evaporated to dryness
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 197 mmol | |
| AMOUNT: MASS | 42.1 g | |
| YIELD: PERCENTYIELD | 65.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |